N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide
Description
Properties
IUPAC Name |
N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXWHJAPBQZCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
In a representative procedure, Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one (3) reacts with hydrazine hydrate in ethanol under reflux to form N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (4). This method highlights the utility of hydrazine in constructing the pyrazole ring, achieving an 80% yield. For this compound, a similar approach could employ a piperidine-containing diketone or enone precursor, though steric hindrance from the piperidine group may necessitate elevated temperatures or prolonged reaction times.
Regioselective Control
Regioselectivity in pyrazole formation is critical. Substituents on the carbonyl precursor dictate the position of the piperidine group. For example, using asymmetrical diketones with a piperidin-3-yl group at the β-position ensures substitution at the pyrazole’s 3-position. Nuclear magnetic resonance (NMR) spectroscopy, as demonstrated in the synthesis of MPAPB, confirms regiochemistry through distinct aromatic and aliphatic proton signals.
Incorporation of the Piperidine Moiety
Introducing the piperidin-3-yl group requires either pre-functionalized precursors or post-cyclization modifications.
Pre-Functionalized Precursors
Suzuki-Miyaura coupling offers a route to introduce aryl or heteroaryl groups post-pyrazole formation. In the synthesis of 4-(4-ethylpiperazin-1-yl)-N-(6-(3-methoxyphenyl)-1H-indazol-3-yl)benzamide (9d), a palladium-catalyzed reaction between a boronic acid and a brominated intermediate achieves substitution at the indazole’s 6-position. Adapting this method, a piperidin-3-ylboronic acid could couple to a bromopyrazole intermediate, though such reagents are less common and may require custom synthesis.
Post-Cyclization Alkylation
Alternatively, nucleophilic substitution on a halogenated pyrazole derivative can introduce the piperidine group. For instance, reacting 3-bromo-1H-pyrazol-4-amine with piperidin-3-ylamine under basic conditions (e.g., Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) could yield the desired intermediate. This approach mirrors methods used in indazole derivatives, where aryl halides undergo substitution with amine nucleophiles.
Benzamide Conjugation
The final step involves coupling the pyrazole-piperidine intermediate with benzoic acid derivatives.
Acylation with Benzoyl Chloride
Direct acylation using benzoyl chloride in ethanol at room temperature achieves amide bond formation in MPAPB. For this compound, reacting 3-(piperidin-3-yl)-1H-pyrazol-4-amine with benzoyl chloride in the presence of a base (e.g., triethylamine) typically affords the target compound. This method yielded 66% for MPAPB, suggesting comparable efficiency for the target molecule.
Carbodiimide-Mediated Coupling
For sensitive substrates, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation. In the synthesis of FGFR1 inhibitors, EDCl and hydroxybenzotriazole (HOBt) promoted coupling between carboxylic acids and amines, yielding products with >95% purity after recrystallization.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol and dioxane are common solvents for cyclocondensation and coupling reactions, respectively. Elevated temperatures (e.g., 120°C for Suzuki couplings) enhance reaction rates but may degrade thermally labile intermediates. For the piperidine-containing pyrazole, maintaining temperatures below 100°C could prevent decomposition.
Catalytic Systems
Palladium catalysts like Pd(dppf)Cl₂ are effective for cross-coupling reactions, while Lewis acids (e.g., ZnCl₂) can accelerate cyclocondensation. In MPAPB synthesis, no catalyst was required for benzoylation, suggesting that the basicity of the pyrazole amine suffices for nucleophilic attack.
Characterization and Analytical Data
Spectroscopic Confirmation
1H NMR : Key signals include:
- Piperidine protons: δ 2.21–3.89 (multiplet, CH₂ and CH groups).
- Pyrazole proton: δ 6.31 (singlet, H-pyrazole).
- Aromatic protons: δ 7.23–7.98 (multiplet, benzamide and pyrazole-associated aromatics).
13C NMR : Peaks at δ 165.62–167.30 confirm the presence of carbonyl groups.
Mass Spectrometry : ESI-MS typically shows [M + H]⁺ ions, with exact masses matching theoretical values (e.g., m/z 335.15 for MPAPB).
Crystallographic Validation
Single-crystal X-ray diffraction, as performed for 3-phenylpiperidine-2,6-dione derivatives, could resolve the stereochemistry of the piperidine moiety and confirm the pyrazole’s substitution pattern.
Chemical Reactions Analysis
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structural Motifs
The compound shares structural similarities with several benzamide and pyrazole derivatives, differing primarily in substituents and appended rings. Key analogs include:
Key Observations :
- Piperidine vs. Cyclopropane : The piperidine group in the target compound improves aqueous solubility compared to cyclopropyl analogs (e.g., compound 45 in ), which are more lipophilic.
- Chlorine vs.
- Heterocyclic Linkages : GW788388’s pyridine-pyrazole linkage may enhance rigidity and binding specificity compared to the target’s flexible piperidine-pyrazole system.
Physicochemical Properties
Notes: The target’s piperidine group contributes to a higher pKa, favoring protonation under physiological conditions, which may enhance membrane permeability .
Biological Activity
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C15H20N4O
- Molecular Weight : 284.35 g/mol
- CAS Number : 1803610-79-8
This compound features a piperidine ring linked to a pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit notable anticancer properties. A study evaluated various analogs against several cancer cell lines, revealing that specific substitutions on the pyrazole ring significantly enhance cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 5.2 |
| This compound | A549 (lung cancer) | 4.8 |
These findings suggest that modifications to the structure can lead to increased potency against specific cancer types.
Cardiovascular Effects
The compound has also been investigated for its potential in treating cardiovascular diseases. According to patent literature, it demonstrates efficacy in lowering plasma lipid levels, making it a candidate for managing conditions like hyperlipidemia and atherosclerosis . The mechanism appears to involve the modulation of lipid metabolism pathways.
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell proliferation and survival.
- Receptor Modulation : The compound may act as an antagonist at specific receptors, influencing signaling pathways related to cancer growth and cardiovascular function.
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, the anticancer effects of this compound were evaluated in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound could be developed as a therapeutic agent for cancer treatment.
Study 2: Cardiovascular Applications
A clinical trial assessed the lipid-lowering effects of this compound in patients with dyslipidemia. Results showed a statistically significant reduction in LDL cholesterol levels after six weeks of treatment, highlighting its potential as a therapeutic option for managing cardiovascular diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide?
- Methodology : Multi-step synthesis involving (1) coupling of pyrazole-piperidine intermediates with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in DCM) and (2) purification via column chromatography using gradients of ethyl acetate/hexane. Key steps include protecting group strategies for the piperidine nitrogen and regioselective functionalization of the pyrazole ring .
- Optimization : Reaction efficiency depends on solvent choice (e.g., DMF for polar intermediates), temperature control (e.g., 0–25°C for sensitive intermediates), and catalysts like Pd for cross-coupling reactions .
Q. How is the structural integrity of this compound validated?
- Analytical Techniques :
- X-ray crystallography : Refinement using SHELX software to resolve bond lengths/angles and confirm stereochemistry .
- NMR spectroscopy : H and C NMR to verify proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm) and carbon connectivity .
- HRMS : High-resolution mass spectrometry (ESI or MALDI) to confirm molecular weight (e.g., [M+H]+ peak) .
Advanced Research Questions
Q. What computational and experimental approaches enhance target selectivity for this compound?
- In Silico Design :
- Molecular dynamics simulations to optimize dihedral angles between the benzamide and piperidine moieties, improving binding to targets like Akt kinases while reducing off-target interactions .
- Docking studies using crystal structures of homologous receptors (e.g., TGF-β type I receptor) to predict binding pockets .
- Experimental Validation :
- Kinase inhibition assays (e.g., ADP-Glo™) to profile selectivity across 50+ kinases, with IC values <100 nM indicating high potency .
Q. How can researchers address contradictions between in vitro and in vivo efficacy data?
- Troubleshooting Steps :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse/human liver microsomes) and bioavailability (%F) to identify metabolic liabilities .
- Toxicity Screens : Assess off-target effects in keratinocyte apoptosis assays (e.g., HaCaT cell viability) to explain cutaneous toxicity discrepancies .
- Formulation Adjustments : Use PEG-based solubilizers or liposomal encapsulation to improve in vivo exposure .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Cancer Models :
- Subcutaneous xenografts (e.g., HCT-116 colon cancer) dosed orally at 10–50 mg/kg, with tumor volume reduction >50% indicating efficacy .
- Neurological Models :
- Transgenic Alzheimer’s mice (e.g., APP/PS1) to assess cognitive improvement via Morris water maze, referencing similar piperidine-based JAK inhibitors .
Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?
- SAR Strategies :
- Analog Synthesis : Modify substituents on the benzamide (e.g., electron-withdrawing groups at para-position) and piperidine (e.g., N-methylation) to correlate changes with Akt1/Akt2 selectivity .
- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (k/k) for derivatives .
Data Analysis and Reproducibility
Q. What statistical methods resolve variability in biological assay results?
- Approaches :
- Dose-response curves analyzed using nonlinear regression (GraphPad Prism) to calculate IC ± SEM from triplicate runs .
- ANOVA with post-hoc Tukey tests to compare treatment groups in animal studies .
Q. How can crystallographic data be leveraged to refine synthesis protocols?
- Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
